4,6-Decadiene
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Overview
Description
4,6-Decadiene is an organic compound with the molecular formula C10H18 . It is a diene, meaning it contains two double bonds within its carbon chain. The structure of this compound is characterized by the presence of double bonds at the 4th and 6th positions of the decane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Decadiene can be synthesized through various methods. One common approach involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is advantageous as it does not require the use of protecting groups and can be performed in a relatively high yield.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds under controlled conditions. The use of specific catalysts and reaction conditions ensures the selective formation of the desired diene structure .
Chemical Reactions Analysis
Types of Reactions: 4,6-Decadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products Formed:
Epoxides: and from oxidation.
Alkanes: from reduction.
Haloalkenes: from substitution reactions.
Scientific Research Applications
4,6-Decadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Decadiene involves its ability to participate in addition reactions due to the presence of double bonds. These reactions can lead to the formation of various products depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the double bonds and their reactivity .
Comparison with Similar Compounds
- cis-4,cis-6-Decadiene
- trans-4,trans-6-Decadiene
- trans-4,cis-6-Decadiene
Comparison: 4,6-Decadiene is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to its stereoisomers. The presence of double bonds at the 4th and 6th positions allows for selective reactions that are not possible with other isomers .
Properties
CAS No. |
53721-77-0 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4E,6E)-deca-4,6-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |
InChI Key |
AYIYRUVVFMYKIA-FIFLTTCUSA-N |
Isomeric SMILES |
CCC/C=C/C=C/CCC |
Canonical SMILES |
CCCC=CC=CCCC |
Origin of Product |
United States |
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